molecular formula C11H15ClO3 B13169854 Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride

Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride

Cat. No.: B13169854
M. Wt: 230.69 g/mol
InChI Key: UOYAMVRQGQRHGD-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride is a hydrochlorinated ester derivative featuring a 2-methylphenyl substituent and a hydroxyl group at the β-position of the propanoate backbone. The compound’s structure combines aromatic, hydroxyl, and ester functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research. The hydrochloride salt form enhances stability and solubility, a common strategy for handling reactive intermediates, as seen in similar compounds .

Properties

Molecular Formula

C11H15ClO3

Molecular Weight

230.69 g/mol

IUPAC Name

methyl 3-hydroxy-3-(2-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H14O3.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10,12H,7H2,1-2H3;1H

InChI Key

UOYAMVRQGQRHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)OC)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride typically involves the esterification of 3-hydroxy-3-(2-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or distillation .

Chemical Reactions Analysis

Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 3-hydroxy-3-(2-methylphenyl)propanoate hydrochloride with structurally related compounds from the provided evidence, focusing on substituents, functional groups, and applications:

Compound Name Phenyl Substituent Functional Group Ester Group Key Properties/Applications Reference
This compound 2-methyl Hydroxyl Methyl Likely polar due to -OH; potential use in chiral synthesis or as a bioactive intermediate.
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride 2,4-difluoro Amino Methyl Fluorine atoms enhance electronegativity; may improve binding affinity in drug candidates.
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride 3-methyl Amino Ethyl Ethyl ester increases lipophilicity; useful in prodrug formulations.
Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride 3-fluoro Amino Ethyl Fluorine substituent may alter metabolic stability; research applications in CNS targeting.
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride N/A (aliphatic chain) Methylamino Methyl Branched chain reduces steric hindrance; used in peptide mimetics or enzyme inhibitors.
Methyl 3-(methylamino)propanoate hydrochloride N/A (aliphatic chain) Methylamino Methyl Simplified structure for hydrolysis studies; model compound for stability assays.

Key Structural and Functional Differences

Functional Groups: The hydroxyl group in the target compound distinguishes it from amino derivatives (e.g., ). Amino analogs (e.g., ) may exhibit higher basicity and nucleophilicity, influencing reactivity in coupling reactions or interactions with biological targets.

Fluorinated Phenyl Rings: Compounds with fluorine substituents (e.g., ) benefit from enhanced electronegativity, improving metabolic stability and membrane permeability in drug design.

Ester Groups :

  • Methyl esters (target compound, ) hydrolyze faster than ethyl esters () under physiological conditions, affecting pharmacokinetics in prodrug applications.

Research and Application Insights

  • Hydrochloride Salts: Many analogs are converted to hydrochloride salts to improve handling, as seen in the preparation of Methyl 3-(methylamino)propanoate hydrochloride . This strategy mitigates hygroscopicity and enhances shelf life.
  • Biological Relevance: Amino-substituted analogs are frequently explored as kinase inhibitors or neurotransmitter analogs (e.g., dopamine derivatives in ), whereas hydroxylated variants may serve as antioxidants or chiral building blocks.
  • Synthetic Utility : Ethyl esters (e.g., ) are preferred for lipophilic intermediates in cross-coupling reactions, while methyl esters (e.g., ) are advantageous in high-throughput screening due to simpler purification workflows.

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